molecular formula C15H13ClN2 B12805175 2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole CAS No. 14225-77-5

2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B12805175
CAS No.: 14225-77-5
M. Wt: 256.73 g/mol
InChI Key: OIBAGMVKMXOVKD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a chlorophenyl group and two methyl groups attached to the benzimidazole core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with o-phenylenediamine and 2-chlorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the benzimidazole ring.

    Methylation: The resulting benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to introduce the methyl groups at the 5 and 6 positions.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: 2-(2-Carboxyphenyl)-5,6-dimethyl-1H-benzimidazole.

    Reduction: 2-Phenyl-5,6-dimethyl-1H-benzimidazole.

    Substitution: 2-(2-Aminophenyl)-5,6-dimethyl-1H-benzimidazole.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

Pharmaceutical research explores its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.

Industry

In the industrial sector, it is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for textile and ink applications.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with cellular targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity to these targets, while the benzimidazole core facilitates its penetration into cells. This dual action allows it to modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5,6-dimethyl-1H-benzimidazole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.

    2-(2-Bromophenyl)-5,6-dimethyl-1H-benzimidazole: The bromine atom can influence its reactivity and biological activity differently.

    2-(2-Fluorophenyl)-5,6-dimethyl-1H-benzimidazole: The fluorine atom can enhance its stability and lipophilicity.

Uniqueness

2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

14225-77-5

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,17,18)

InChI Key

OIBAGMVKMXOVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3Cl

Origin of Product

United States

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